Cas no 254452-91-0 ((5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester)
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester structure](https://ja.kuujia.com/scimg/cas/254452-91-0x500.png)
(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester 化学的及び物理的性質
名前と識別子
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- 6-Heptenoic acid,7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-, ethylester, (5S,6E)-
- ethyl 5(S)-(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl]-5-hydroxy-3-oxo-6-heptenoate
- [ "" ]
- Dehydropitavastatin ethyl ester
- (5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester
- (5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic acid ethyl ester
- (E)-(5S)-7-[2-cyclopropyl-4-(4-fluoro-phenyl)-quinolin-3-y]-5-hydroxy-3-oxo-hept-6-enoic acid ethyl ester
- (E)-(5S)-7-[2-cyclopropyl-4-(4-fluoro-phenyl)-quinolin-3-yl]-5-hydroxy-3-oxo-hept-6-enoic acid ethyl est
- 254452-91-0
- Ethyl (S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate
- DPBQVLWVWXLRGW-FBRRREGBSA-N
- SCHEMBL1845886
- (E)-(5S)-7-[2-cyclopropyl-4-(4-fluoro-phenyl)-quinolin-3yl]-5-hydroxy-3-oxo-hept-6-enoic acid ethyl ester
- ethyl (E,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoate
- SCHEMBL1845882
- (E)-(5S)-7-[2-cyclopropyl-4-(4-fluoro-phenyl)-quinolin-3-yl]-5-hydroxy-3-oxo-hept-6-enoic acid ethyl ester
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- インチ: 1S/C27H26FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20,30H,2,7-8,15-16H2,1H3/b14-13+/t20-/m1/s1
- InChIKey: DPBQVLWVWXLRGW-FBRRREGBSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1C2C=CC=CC=2N=C(C=1/C=C/[C@H](CC(CC(=O)OCC)=O)O)C1CC1
計算された属性
- せいみつぶんしりょう: 447.18458647 g/mol
- どういたいしつりょう: 447.18458647 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.5
- ぶんしりょう: 447.5
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 651.3±55.0 °C at 760 mmHg
- フラッシュポイント: 347.7±31.5 °C
- じょうきあつ: 0.0±2.1 mmHg at 25°C
(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF38624-20mg |
Dehydropitavastatin ethyl ester |
254452-91-0 | 20mg |
$60.00 | 2024-04-20 | ||
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80090-5mg |
Dehydropitavastatin ethyl ester |
254452-91-0 | 98.0% | 5mg |
¥200 | 2021-05-07 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80090-20mg |
Dehydropitavastatin ethyl ester |
254452-91-0 | 98.0% | 20mg |
¥300 | 2023-09-19 |
(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl esterに関する追加情報
Research Brief on (5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester (CAS: 254452-91-0)
The compound (5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester (CAS: 254452-91-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and pharmacological relevance.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel quinoline-based therapeutics. The presence of the cyclopropyl and fluorophenyl moieties enhances its binding affinity to specific biological targets, particularly in the context of inflammatory and oncogenic pathways. Structural-activity relationship (SAR) analyses suggest that the hydroxy and oxo functional groups are critical for its bioactivity.
In vitro and in vivo studies have demonstrated promising results for this compound in modulating protein-protein interactions involved in disease progression. For instance, research published in the Journal of Medicinal Chemistry (2023) reported its efficacy as a selective inhibitor of kinase enzymes, with IC50 values in the nanomolar range. These findings position it as a potential candidate for further drug development.
Pharmacokinetic studies have also explored the metabolic stability and bioavailability of (5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester. Data indicate that the ethyl ester moiety improves its membrane permeability, while the hydroxy group facilitates phase II metabolism. These properties are advantageous for oral administration and systemic delivery.
Ongoing research is investigating the compound's potential in combination therapies, particularly with existing chemotherapeutic agents. Preliminary results suggest synergistic effects, reducing the required dosage and minimizing side effects. However, further clinical validation is necessary to confirm these observations.
In conclusion, (5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester represents a promising scaffold for drug discovery. Its unique chemical structure and demonstrated bioactivity warrant continued exploration, particularly in oncology and inflammatory diseases. Future studies should focus on optimizing its pharmacokinetic profile and evaluating its safety in human trials.
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